Cas no 2228487-30-5 ((2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine)
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine
- [(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine
- 2228487-30-5
- EN300-1760579
-
- Inchi: 1S/C10H14N2O/c1-7-4-9-5-8(6-12-11)2-3-10(9)13-7/h2-3,5,7,12H,4,6,11H2,1H3
- InChI Key: SEQSXJHJKYAPRE-UHFFFAOYSA-N
- SMILES: O1C2C=CC(CNN)=CC=2CC1C
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.3Ų
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760579-1g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-5g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 5g |
$2525.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-10g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 10g |
$3746.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-0.05g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-0.1g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-0.25g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-0.5g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-1.0g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 1g |
$871.0 | 2023-05-23 | ||
| Enamine | EN300-1760579-2.5g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1760579-5.0g |
[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]hydrazine |
2228487-30-5 | 5g |
$2525.0 | 2023-05-23 |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine
Introduction to (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine (CAS No. 2228487-30-5)
Compound (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine (CAS No. 2228487-30-5) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which is a common structural motif in many biologically active molecules. The presence of a methyl group at the 2-position and a hydrazine moiety at the 5-position introduces unique reactivity and potential pharmacological properties.
The benzofuran scaffold is well-documented for its role in various biological processes and has been extensively studied for its potential as an intermediate in drug synthesis. Specifically, the 2-methyl-2,3-dihydro-1-benzofuran core structure is known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The addition of a hydrazine group enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The hydrazine functional group, in particular, has been utilized in the synthesis of various pharmacologically active compounds due to its ability to form stable bonds with biological targets such as enzymes and receptors. This property makes (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of this compound is its potential application in the development of new antitumor agents. Benzofuran derivatives have shown promise in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain benzofuran-based compounds can modulate the activity of kinases and other signaling proteins that are critical for tumor growth. The structural features of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine, including its ability to engage with these targets, make it an attractive candidate for further exploration in oncology research.
Additionally, the compound's hydrazine moiety suggests potential applications in the field of neurology. Hydrazine derivatives have been investigated for their ability to interact with neurotransmitter systems, which could lead to novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzofuran core further enhances its potential by providing a framework that can be modified to target specific neurological pathways.
The synthesis of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve the desired product with high efficiency.
In terms of analytical characterization, this compound can be effectively analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the molecular structure and purity of the compound, which are essential for both research and industrial applications.
The pharmacokinetic properties of (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine are also of significant interest. Studies have begun to explore how modifications to the benzofuran core can influence absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these properties is crucial for designing clinical trials and ensuring that the compound behaves predictably in vivo.
In conclusion, (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylhydrazine represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for researchers working in drug discovery. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in the development of new therapeutic agents.
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